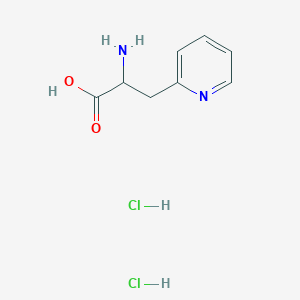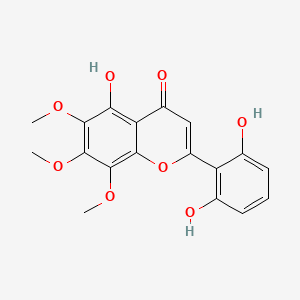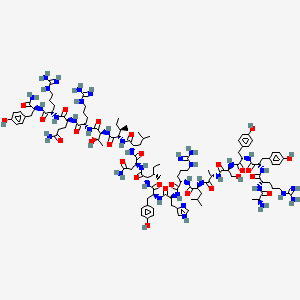
2-Iodo-4-methoxybenzaldehyde
Descripción general
Descripción
2-Iodo-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Vinyl Iodides
2-Iodo-4-methoxybenzaldehyde has been utilized in the synthesis of vinyl iodides. For instance, [13C]Iodoform was synthesized from [13C]acetophenone and converted into vinyl iodides by preparing its chromium [III] derivative and reacting with 4-methoxybenzaldehyde (Baker, Brown, & Cooley, 1988).
Antimicrobial and Antiaflatoxigenic Activities
Research has shown that derivatives of this compound, such as 2-Hydroxy-4-methoxybenzaldehyde (HMBA), exhibit significant antimicrobial properties and have antiaflatoxigenic potency, which is effective against the growth of Aspergillus flavus and aflatoxin B1 production (Harohally et al., 2017).
Linkers for Solid Phase Organic Synthesis
The benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated as linkers for solid-phase organic synthesis. They have been used for the preparation of secondary amides via reductive amination and subsequent derivatization (Swayze, 1997).
Paired Electrolysis Applications
4-Methoxybenzaldehyde, a related compound, has been used in paired electrolysis processes. In an innovative approach, 4-methoxybenzaldehyde was formed alongside 1-hexene from 1-hexyne in an electrochemical cell. This showcases the potential of using similar compounds in sustainable chemical synthesis through paired electrolysis (Sherbo et al., 2018).
Aggregation and Molecular Interactions
The molecular structure and interactions of related compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde have been studied, focusing on hydrogen bonds and iodo-nitro interactions. These insights are valuable for understanding the aggregation behavior of this compound in different environments (Garden et al., 2004).
Generation of Benzyne Species
This compound derivatives have been used in generating benzyne intermediates, showcasing its potential in organic synthesis and structural reassignment of natural products (Gorobets et al., 2016).
Mecanismo De Acción
Mode of Action
It’s known that benzaldehyde derivatives can undergo various chemical reactions such as nucleophilic substitution and oxidation . The iodine atom in the compound can potentially act as a leaving group, facilitating nucleophilic substitution reactions at the benzylic position .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Iodo-4-methoxybenzaldehyde . For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability might be influenced by temperature and light exposure.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Iodo-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to increased oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound can inhibit the growth of pathogens by destabilizing their redox homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It can inhibit enzymes involved in antioxidation, such as superoxide dismutases, by binding to their active sites . This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can modulate gene expression by affecting transcription factors involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored in dark, inert conditions at low temperatures . Its stability can be compromised under prolonged exposure to light and air, leading to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can act as an effective antifungal agent without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting the levels of metabolites involved in redox homeostasis . These interactions can alter metabolic flux and lead to changes in the cellular redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and effectiveness as a chemosensitizing agent.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria, where it exerts its effects on oxidative stress response pathways . This localization is essential for its activity and function in disrupting cellular redox homeostasis.
Propiedades
IUPAC Name |
2-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWMSRPGGMIKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457686 | |
| Record name | 2-Iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105469-13-4 | |
| Record name | 2-Iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


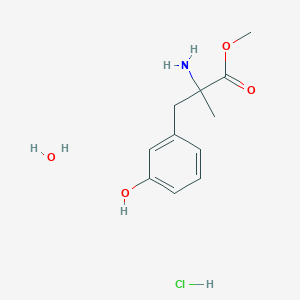

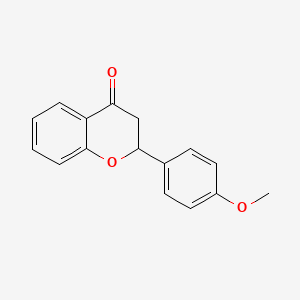

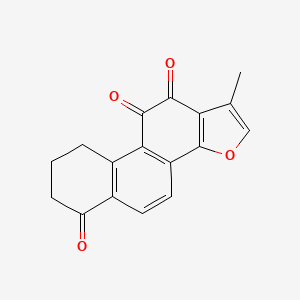
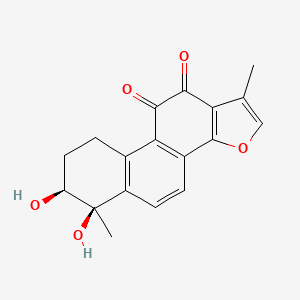
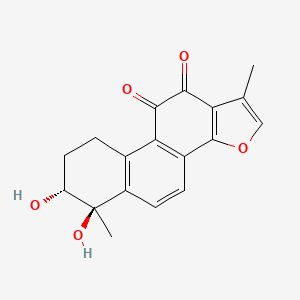
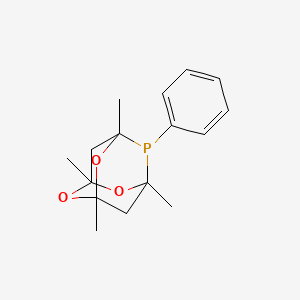
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B3030847.png)
